REACTION_CXSMILES
|
[NH2:1][CH:2]([C:5]1([CH2:10][CH2:11][CH3:12])[CH2:9][CH:8]=[CH:7][CH2:6]1)[CH2:3][CH3:4].B.[OH:14]O.[OH-].[Na+]>C1COCC1.O>[NH2:1][CH:2]([C:5]1([CH2:10][CH2:11][CH3:12])[CH2:9][CH2:8][CH:7]([OH:14])[CH2:6]1)[CH2:3][CH3:4] |f:3.4|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
NC(CC)C1(CC=CC1)CCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
before stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
STIRRING
|
Details
|
After stirring for 5 minutes the mixture
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CC)C1(CC(CC1)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |